molecular formula C13H15N3O2 B14671156 3-Methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile CAS No. 42940-52-3

3-Methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile

Cat. No.: B14671156
CAS No.: 42940-52-3
M. Wt: 245.28 g/mol
InChI Key: KEYPWCXCVHWNAE-UHFFFAOYSA-N
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Description

3-Methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro[5.5]undecane core with two oxo groups and two nitrile groups, making it a versatile molecule in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile typically involves the reaction of cyclohexanone with malononitrile and 2-aminopropene-1,1,3-tricarbonitrile in the presence of a base such as potassium hydroxide or sodium ethylate in ethanol . Another method involves the aminomethylation of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile with primary amines and formaldehyde in boiling ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile is not fully understood. its biological activity is believed to be related to its ability to interact with specific molecular targets such as enzymes or receptors in the central nervous system . The nitrile and oxo groups may play a role in binding to these targets, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile is unique due to its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo aminomethylation and substitution reactions makes it a versatile building block in organic synthesis.

Properties

CAS No.

42940-52-3

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

3-methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile

InChI

InChI=1S/C13H15N3O2/c1-16-11(17)9(7-14)13(5-3-2-4-6-13)10(8-15)12(16)18/h9-10H,2-6H2,1H3

InChI Key

KEYPWCXCVHWNAE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(C2(CCCCC2)C(C1=O)C#N)C#N

Origin of Product

United States

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